Definitive Structural Confirmation as Elvitegravir Impurity 13 via NMR and MS
This compound has been definitively identified and characterized as 'Impurity 13', a process-related impurity of Elvitegravir, using ¹H NMR, ¹³C NMR, and ESI–LC–MS [1]. This contrasts with other generic benzoic acid derivatives which are not characterized within this specific pharmaceutical context.
| Evidence Dimension | Structural Identity Confirmation |
|---|---|
| Target Compound Data | Confirmed as Elvitegravir Impurity 13 with proposed MS fragmentation pattern |
| Comparator Or Baseline | Other Elvitegravir impurities (e.g., Impurity 1, Impurity 8) or generic benzoic acid derivatives |
| Quantified Difference | Qualitative identification (unique NMR/MS signature) |
| Conditions | ¹H NMR, ¹³C NMR, and ESI–LC–MS spectroscopic techniques [1] |
Why This Matters
This specific identification is required for regulatory filings (ANDA/DMF), making the compound non-substitutable for analytical reference standard procurement.
- [1] K. Srinivas et al. Characterization of Elvitegravir and Its Related Impurities Using ESI–LC–MS, NMR Techniques, Method Development and Validation of Its Related Substances by HPLC Method. Chromatographia, 2024, 87, 227–248. View Source
